3-(2-Ethylphenoxy)pyrrolidine
Overview
Description
3-(2-Ethylphenoxy)pyrrolidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary targets of 3-(2-Ethylphenoxy)pyrrolidine are not explicitly mentioned in the available literature. However, pyrrolidine alkaloids, in general, have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological effects .
- Pyrrolidine alkaloids, in general, have demonstrated diverse effects on various pathways, but further investigation is required for this specific compound .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
3-(2-Ethylphenoxy)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolic flux. Additionally, it has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to the formation of metabolites that could have different biochemical properties. In in vitro studies, this compound has been shown to maintain its stability under specific conditions, but its effects on cellular function can vary depending on the duration of exposure and the concentration used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes, such as cytochrome P450 enzymes, which are involved in the oxidation and reduction of various substrates. Additionally, this compound can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes through active and passive transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors.
Properties
IUPAC Name |
3-(2-ethylphenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDROBCWYXPZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663055 | |
Record name | 3-(2-Ethylphenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46410-31-5 | |
Record name | 3-(2-Ethylphenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.